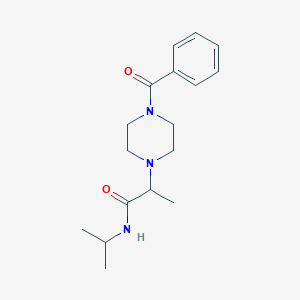![molecular formula C15H21N3O6S2 B256107 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B256107.png)
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as PSC-833 or valsopodar and belongs to the class of isoquinoline sulfonamides.
Applications De Recherche Scientifique
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of P-glycoprotein, which is a membrane protein that is responsible for drug resistance in cancer cells. This makes 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide a potential candidate for use in combination therapy with other anticancer drugs.
Mécanisme D'action
The mechanism of action of 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide involves the inhibition of P-glycoprotein activity. P-glycoprotein is a membrane protein that is responsible for drug resistance in cancer cells. By inhibiting the activity of P-glycoprotein, 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide can increase the sensitivity of cancer cells to other anticancer drugs.
Biochemical and Physiological Effects:
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of P-glycoprotein, which can increase the sensitivity of cancer cells to other anticancer drugs. Additionally, the compound has been shown to have a low toxicity profile, making it a potential candidate for use in combination therapy with other anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide in lab experiments is its ability to inhibit the activity of P-glycoprotein. This makes the compound a potential candidate for use in combination therapy with other anticancer drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide. One direction is to further investigate the potential therapeutic applications of the compound in combination therapy with other anticancer drugs. Another direction is to investigate the use of the compound in the treatment of other diseases that involve drug resistance, such as bacterial infections. Additionally, further research is needed to optimize the synthesis method of the compound and improve its solubility in water.
Méthodes De Synthèse
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 4-methylpiperazine to form a nitro intermediate. This intermediate is then reduced using a suitable reducing agent to form the corresponding amine. The amine is then reacted with 2-chloro-3,1-benzoxathiole 1,1-dioxide to form the final product.
Propriétés
Nom du produit |
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide |
|---|---|
Formule moléculaire |
C15H21N3O6S2 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
2-[4-methoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C15H21N3O6S2/c1-16-6-8-17(9-7-16)26(22,23)14-11-12(3-4-13(14)24-2)18-15(19)5-10-25(18,20)21/h3-4,11H,5-10H2,1-2H3 |
Clé InChI |
YNMXWDVTDADCFF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)



![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)



![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)

![7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B256048.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256049.png)